tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a hydrogen or any alkyl group .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (2-aminoethyl)(ethyl)carbamate, consists of a carbamate group (O=C=O) linked to a tert-butyl group and an ethyl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under acidic or alkaline conditions to yield the corresponding alcohol and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates depend on their structure. For example, tert-butyl (2-aminoethyl)(ethyl)carbamate has a molecular formula of C9H20N2O2 .Scientific Research Applications
Biodegradation and Environmental Fate
Research has extensively studied the biodegradation and environmental fate of related ether oxygenates, such as ethyl tert-butyl ether (ETBE), highlighting the role of microorganisms in degrading these compounds in soil and groundwater. These studies detail the initial hydroxylation steps facilitated by monooxygenase enzymes, leading to the formation of various intermediates. This knowledge is crucial for understanding the biodegradation pathways and environmental impact of similar carbamate compounds (Thornton et al., 2020).
Thermophysical Measurements and Synthetic Routes
The thermophysical properties of mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents have been reviewed, providing valuable data for the development of better production and purification methods for such compounds. This research could be relevant for optimizing the synthesis and application of the targeted carbamate compound (Marsh et al., 1999).
Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) provide insights into the occurrence, human exposure, and toxicity of these compounds. This research is pertinent for understanding the safety, environmental, and health implications of structurally or functionally related compounds (Liu & Mabury, 2020).
Decomposition and Conversion Techniques
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases innovative methods for the conversion and decomposition of ether compounds. Such techniques might offer novel approaches for handling or modifying the compound of interest (Hsieh et al., 2011).
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate” are currently unknown. This compound is a relatively new entity and research is still ongoing to identify its specific targets and their roles .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQJWNVGUJWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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